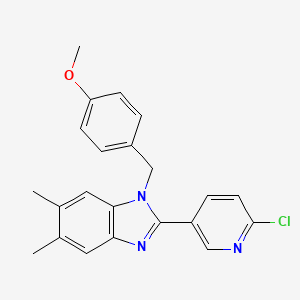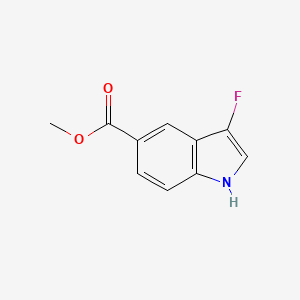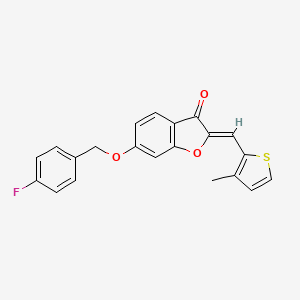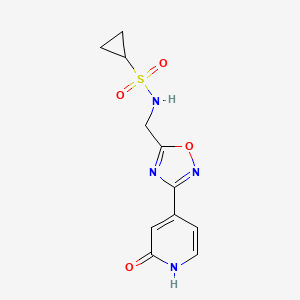![molecular formula C16H19NO B2397478 N-[cyclopentyl(phenyl)methyl]but-2-ynamide CAS No. 2094498-77-6](/img/structure/B2397478.png)
N-[cyclopentyl(phenyl)methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyclopentyl(phenyl)methyl]but-2-ynamide, also known as CP-945,598, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-945,598 has shown promising results in various studies and has the potential to be used as a therapeutic agent for several medical conditions.
作用機序
N-[cyclopentyl(phenyl)methyl]but-2-ynamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. CB1 receptor activation leads to the release of neurotransmitters such as dopamine, which produces the rewarding effects of drugs of abuse. This compound blocks the CB1 receptor, thereby reducing the release of dopamine and reducing the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It reduces food intake and body weight, improves glucose tolerance and insulin sensitivity, and reduces the rewarding effects of drugs of abuse. This compound has also been found to reduce inflammation and oxidative stress, which are implicated in several medical conditions.
実験室実験の利点と制限
N-[cyclopentyl(phenyl)methyl]but-2-ynamide has several advantages for lab experiments. It is a potent and selective antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. This compound is also easily synthesized and can be obtained in large quantities. However, this compound has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which requires frequent dosing.
将来の方向性
There are several future directions for the research on N-[cyclopentyl(phenyl)methyl]but-2-ynamide. One potential application is in the treatment of drug addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse and may be useful in the treatment of addiction. Another potential application is in the treatment of obesity and diabetes. This compound has been found to reduce food intake and improve glucose tolerance, and may be useful in the treatment of these conditions. Further research is needed to fully understand the potential therapeutic applications of this compound.
合成法
The synthesis of N-[cyclopentyl(phenyl)methyl]but-2-ynamide involves several steps. The first step is the preparation of 1-bromo-3-phenylpropane by reacting 1-phenylpropane-1,3-dione with phosphorus tribromide. This is followed by the reaction of 1-bromo-3-phenylpropane with cyclopentylacetylene in the presence of a palladium catalyst to obtain N-[cyclopentyl(phenyl)methyl]prop-2-ynamide. Finally, N-[cyclopentyl(phenyl)methyl]prop-2-ynamide is converted to this compound by reacting it with butyllithium and then with ethyl chloroformate.
科学的研究の応用
N-[cyclopentyl(phenyl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of obesity, diabetes, and drug addiction. In a study conducted on obese mice, this compound was found to reduce food intake and body weight. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. This compound has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and may be useful in the treatment of drug addiction.
特性
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-8-15(18)17-16(14-11-6-7-12-14)13-9-4-3-5-10-13/h3-5,9-10,14,16H,6-7,11-12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAVZBKXWRTSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CCCC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)

![2-(4-Methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2397400.png)
![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)


![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2397405.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamide](/img/structure/B2397408.png)
![8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2397409.png)

![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2397413.png)
![6-Ethynyl-1-azaspiro[3.3]heptane](/img/structure/B2397415.png)
